5-(2-Nitrophenyl)-N-[4-(piperidin-1-YL)phenyl]furan-2-carboxamide
Description
5-(2-Nitrophenyl)-N-[4-(piperidin-1-YL)phenyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a nitrophenyl group, and a piperidinylphenyl group
Properties
IUPAC Name |
5-(2-nitrophenyl)-N-(4-piperidin-1-ylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-22(23-16-8-10-17(11-9-16)24-14-4-1-5-15-24)21-13-12-20(29-21)18-6-2-3-7-19(18)25(27)28/h2-3,6-13H,1,4-5,14-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWJROVBEJFIPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitrophenyl)-N-[4-(piperidin-1-YL)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Piperidinylphenyl Group: The piperidinylphenyl group can be synthesized through a nucleophilic substitution reaction, where a piperidine ring is attached to a phenyl ring using a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-(2-Nitrophenyl)-N-[4-(piperidin-1-YL)phenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidinyl derivatives.
Scientific Research Applications
5-(2-Nitrophenyl)-N-[4-(piperidin-1-YL)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(2-Nitrophenyl)-N-[4-(piperidin-1-YL)phenyl]furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could participate in electron transfer reactions, while the piperidinyl group could enhance binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure with a fluoro group instead of a piperidinyl group.
4-(5-Nitrophenylfur-2-yl)-1,2,3-thiadiazoles: Similar structure with a thiadiazole ring instead of a piperidinyl group.
Uniqueness
5-(2-Nitrophenyl)-N-[4-(piperidin-1-YL)phenyl]furan-2-carboxamide is unique due to the presence of both a piperidinyl group and a nitrophenyl group attached to a furan ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
